molecular formula C28H42N2O4 B4925499 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol]

1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol]

Cat. No. B4925499
M. Wt: 470.6 g/mol
InChI Key: DCJXDJBLZKBNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol], also known as PIPES, is a chemical compound commonly used in scientific research. PIPES is a member of the piperazine family and is a derivative of imidazole. It is a zwitterionic buffer that is widely used in biochemistry and molecular biology experiments due to its unique chemical properties.

Mechanism of Action

1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] is a zwitterionic buffer, which means that it can act as both an acid and a base. It has a pKa of 7.5, which is close to the physiological pH of 7.4. 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] works by accepting or donating protons to maintain a constant pH in a solution. It is also able to stabilize proteins and enzymes by forming hydrogen bonds with them.
Biochemical and Physiological Effects:
1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] has been shown to have a minimal effect on biochemical and physiological processes. It does not interfere with enzyme activity or protein function, making it an ideal buffer for biological experiments. 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] is also non-toxic and does not inhibit cell growth, making it suitable for cell culture experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] is its ability to maintain a constant pH in a solution. It is also highly soluble in water and has a low UV absorbance, making it easy to work with in experiments. 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] is also non-toxic and does not interfere with biochemical or physiological processes, making it ideal for biological experiments.
One limitation of 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] is that it has a relatively narrow buffering range. It is effective at buffering solutions between pH 6.1 and 7.5, but outside of this range, it is less effective. 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] is also relatively expensive compared to other buffering agents, which may limit its use in some experiments.

Future Directions

There are several future directions for the use of 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] in scientific research. One area of interest is the development of new 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] derivatives with improved buffering capacity and a wider buffering range. Another area of interest is the use of 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] in drug delivery systems, where it could be used to stabilize drugs and improve their solubility. Finally, 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] could be used in the development of new diagnostic tools and assays, where it could be used to stabilize enzymes and proteins.

Synthesis Methods

1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] can be synthesized by reacting 1,4-diaminopiperazine with 3-(3-ethyl-5-methylphenoxy)-2-propanol in the presence of a base. The reaction yields a white crystalline powder that is highly soluble in water. The synthesis of 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] is commonly used as a buffering agent in biological experiments. It is used to maintain a constant pH in solutions and to stabilize proteins and enzymes. 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] has been used in a wide range of experiments, including protein purification, enzyme assays, and cell culture. It is also used in electrophoresis and chromatography to separate and analyze proteins and nucleic acids.

properties

IUPAC Name

1-(3-ethyl-5-methylphenoxy)-3-[4-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N2O4/c1-5-23-11-21(3)13-27(15-23)33-19-25(31)17-29-7-9-30(10-8-29)18-26(32)20-34-28-14-22(4)12-24(6-2)16-28/h11-16,25-26,31-32H,5-10,17-20H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJXDJBLZKBNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCC(CN2CCN(CC2)CC(COC3=CC(=CC(=C3)CC)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethyl-5-methylphenoxy)-3-[4-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol

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